molecular formula C8H10N2O B1267592 2-(4-Aminophenyl)acetamide CAS No. 6633-76-7

2-(4-Aminophenyl)acetamide

Cat. No. B1267592
Key on ui cas rn: 6633-76-7
M. Wt: 150.18 g/mol
InChI Key: PBFBGLBYZHLKHL-UHFFFAOYSA-N
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Patent
US07692005B2

Procedure details

To a suspension of Nitrobenzene (NB-2-A13, NB-2-A14 or NB-3-A16; 1.61 mmol) and Raney Ni (50 mg) in refluxing ethanol (10 mL) was added drop-wise anhydrous hydrazine (0.5 mL). After the addition was complete, the mixture was refluxed for an additional 20 minutes and then filtered through a pad of Celite. The Celite bed was washed with ethanol (100 mL) and the combined solution was evaporated under reduced pressure to provide pure 2-(4-aminophenyl)-acetamide (2-NB-2-A13, 2-NB-2-A14 or 2-NB-3-A16).
Quantity
1.61 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-])=O.[NH2:10]N.[CH2:12]([OH:14])[CH3:13]>[Ni]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH2:13][C:12]([NH2:10])=[O:14])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.61 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
50 mg
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for an additional 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The Celite bed was washed with ethanol (100 mL)
CUSTOM
Type
CUSTOM
Details
the combined solution was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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